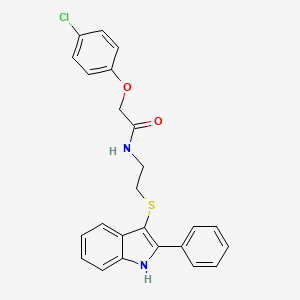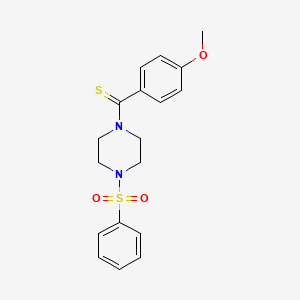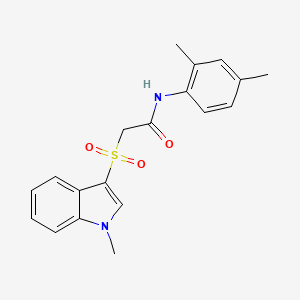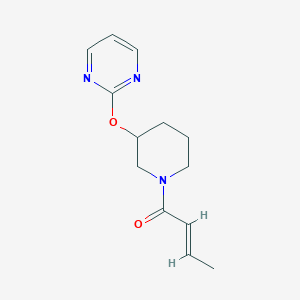![molecular formula C18H15Cl2N3O4 B2550753 [2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 877962-38-4](/img/structure/B2550753.png)
[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely features a pyridine core substituted with various functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of pyridine derivatives can be approached by various methods. For instance, the synthesis of 3,5-biscarbamoyl-pyridine derivatives is reported to be efficiently achieved by reacting anilines with a pyridine derivative where pyrazoles act as leaving groups, resulting in good to excellent yields . Although the target compound is not a biscarbamoyl-pyridine, the methodology could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Additionally, the oxidation of bicyclic cyclopropanols with manganese(III) tris(pyridine-2-carboxylate) to generate cyclic β-keto radicals, which then undergo intramolecular cyclization, is another relevant reaction . This method could potentially be applied to the synthesis of the cyclopropylcarbamoyl moiety present in the target compound.
Molecular Structure Analysis
The molecular structure of the compound would likely be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, as well as microanalysis, as is common practice in the synthesis of new chemical entities . The presence of a cyclopropyl group attached to a carbamoyl moiety suggests a degree of steric hindrance and strain, which could influence the compound's reactivity and stability.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the dichloropyridine moiety could undergo nucleophilic substitution reactions, similar to the chloromethyl derivative of a pyrimidine compound reacting with nucleophiles like morpholine, piperidine, or aniline . The carbamoyl group could also be involved in further chemical transformations, potentially through reactions with nucleophiles or electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its functional groups and molecular structure. For instance, the presence of electron-withdrawing groups such as the dichloropyridine and carbamoyl groups would affect the compound's acidity, basicity, and solubility. The steric bulk of the cyclopropyl group could influence the compound's crystallinity and melting point. These properties would be crucial for understanding the compound's behavior in various environments and could be predicted based on the behavior of similar compounds described in the literature .
Scientific Research Applications
Synthesis and Chemical Reactivity
The compound "[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate" is involved in various synthetic and chemical reactivity studies, highlighting its potential in creating pharmacologically active molecules. For instance, research into the reaction of dialkyl 2-butynoate with aniline and formaldehyde revised the structure of previously obtained products, showing the intricacy of reactions involving similar compounds (Srikrishna, Sridharan, & Prasad, 2010). Another study explored the synthesis and structure-activity relationships of fluoro-naphthyridines, including derivatives with cycloalkylamino groups, for their antibacterial activities, indicating the compound's role in developing new antibacterial agents (Bouzard et al., 1992).
Catalysis and Material Science
In material science and catalysis, the compound's structural motifs are utilized to explore new catalytic processes and materials. For example, the cycloauration of 2-anilinopyridine (anp) with tetrachloroaurate(III) led to the formation of complexes that were characterized, showcasing the potential of such compounds in catalysis and material science applications (Nonoyama, Nakajima, & Nonoyama, 1997).
Antibacterial and Antineoplastic Research
The structure of "this compound" and its derivatives has been investigated for antibacterial and antineoplastic properties. Research into quinolone antibacterial agents, including amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones, demonstrates the compound's relevance in developing soluble prodrugs with significant in vivo activity against Pseudomonas, highlighting its potential in antimicrobial therapy (Sánchez et al., 1992). Similarly, the synthesis of potentially antineoplastic derivatives of N-[N-(2-chloroethyl)-N-nitrosocarbamoyl]amino acids shows the compound's application in cancer research, offering insights into the design of novel antineoplastic substances (Tang & Eisenbrand, 1981).
properties
IUPAC Name |
[2-[2-(cyclopropylcarbamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4/c19-12-7-8-14(20)23-16(12)18(26)27-9-15(24)22-13-4-2-1-3-11(13)17(25)21-10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIAXYMFKAFZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NC(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2550670.png)
![N-(4-fluorobenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2550671.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2550672.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2550677.png)


![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2550682.png)
![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2550683.png)


![N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2550688.png)

